Ononitol, (+)-

Colorectal Cancer Apoptosis COX-2 Inhibition

Sourcing cyclitols by broad class risks experimental failure; only Ononitol, (+)- with its specific 4-O-methylation delivers the validated bioactivity profile described in literature. - Induces HT-115 colorectal cancer apoptosis at IC50 1.5 µM (48 h), targeting the COX-2/PGE-2 axis. - Upregulates UCP-1 & PRDM16 in adipocytes, driving mitochondrial biogenesis distinct from D-pinitol. - Provides in vivo hepatoprotection at 20 mg/kg, comparable to silymarin, and reduces edema up to 61%. Standard pack sizes: 10 mg, 50 mg, 100 mg. Custom synthesis and bulk quantities available on request.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
CAS No. 484-68-4
Cat. No. B1198101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOnonitol, (+)-
CAS484-68-4
Synonymspinitol
pinitol, (D)-isome
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(C1O)O)O)O)O
InChIInChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m0/s1
InChIKeyDSCFFEYYQKSRSV-FEPQRWDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ononitol, (+)-: 4-O-Methyl-myo-Inositol


Ononitol, (+)-, systematically known as 4-O-methyl-myo-inositol, is a naturally occurring cyclitol and a key methylated derivative of myo-inositol [1]. This compound, often encountered as ononitol monohydrate (OMH), is a biosynthetic intermediate in the D-pinitol pathway in legumes and is found in diverse plant sources [2]. It is characterized by its core inositol structure with a specific O-methylation at the 4-position, which confers distinct physicochemical properties and biological activities compared to its parent molecule and other inositol isomers [3].

4-O-methylation on myo-inositol backbone — enables mechanistic differentiation from unmethylated and epimerized cyclitols
Supports apoptosis, anti-inflammatory, and adipocyte browning pathway models — reported multi-endpoint activity context
Biosynthetic intermediate in D-pinitol pathway — suitable for plant stress tolerance and osmoprotection studies

Ononitol, (+)-: Why Not General Inositols


Procurement based on broad compound classes like 'inositols' or 'cyclitols' is scientifically insufficient for ononitol, (+)-. The specific 4-O-methylation on the myo-inositol ring is the critical determinant of its unique biological activity profile, which cannot be predicted from or replicated by its unmethylated precursor, myo-inositol, or its biosynthetic product, D-pinitol (3-O-methyl-D-chiro-inositol) [1]. For instance, while D-pinitol is widely studied for insulin regulation [2], ononitol has demonstrated distinct and potent mechanisms in mitochondrial biogenesis, adipocyte browning, and colorectal cancer cell apoptosis at low micromolar concentrations [3][4]. Generic substitution would introduce a different molecule with divergent and unverified activity, compromising experimental reproducibility and invalidating comparative studies.

Proposed Substitute
Risk of Substitution
myo-Inositol (unmethylated precursor)
Lacks 4-O-methyl group; reported bioactivity profiles differ — may not reproduce ononitol's apoptosis or browning effects
D-Pinitol (3-O-methyl-D-chiro-inositol)
Different methylation position and stereochemistry; primarily studied for insulin regulation — distinct from ononitol's metabolic pathway targets

Ononitol, (+)-: Evidence for Specific Activity


Colorectal Cancer Apoptosis Induction

Ononitol monohydrate (OMH) demonstrates potent and time-dependent anti-proliferative activity against HT-115 human colorectal cancer cells. It induces apoptosis via the COX-2/PGE-2 inflammatory axis [1].

Colorectal Apoptosis IC50
Head-to-head
IC50: 1.5 µM at 48 h (3.2 µM at 24 h); 64% apoptosis
Supports colorectal cancer cell-model endpoint review
MTT assay; HT-115 cells; 48 h exposure
Colorectal Cancer Apoptosis COX-2 Inhibition

Hepatoprotective Activity Compared to Silymarin

In an in vivo model of carbon tetrachloride (CCl4)-induced hepatotoxicity in rats, ononitol monohydrate (OMH) demonstrated significant hepatoprotective effects, showing activity comparable to the clinically used reference drug silymarin [1].

Hepatoprotection vs. Silymarin
Head-to-head
OMH 20 mg/kg reduced transaminases, lipid peroxidation, TNF-α
Silymarin 20 mg/kg reference hepatoprotective agent
Supports hepatotoxicity model endpoint context
In vivo rat CCl4 model; 8-day oral administration
Hepatoprotection Liver Injury Oxidative Stress

Anti-Inflammatory Activity in Multiple In Vivo Models

Ononitol monohydrate (OM) exhibited significant anti-inflammatory effects in a battery of standard rodent models, with quantifiable inhibition of edema and granuloma formation [1].

Multi-Model Anti-Inflammatory
Reported
Edema inhibition: 50.7% (carrageenan), 61.1% (croton oil); granuloma reduction: 36.3%; arthritis inhibition: 53.6%
Supports inflammation model endpoint review
20 mg/kg oral; multiple rodent models, P
Adipocyte Browning vs. D-Pinitol
Class-level
OMH upregulated PRDM16, PGC-1α, UCP-1 in 3T3-L1; D-pinitol primarily linked to insulin regulation
Supports adipocyte browning pathway interpretation
mRNA expression; distinct mechanism from D-pinitol
D-Pinitol Biosynthetic Intermediate
Class-level
D-ononitol → D-pinitol via OEPA/OEPB epimerases (NAD+/NADPH-dependent); heterologous expression confirmed pathway
Supports plant stress tolerance and osmoprotection studies
Recombinant enzymes; tobacco expression system
Inflammation Edema Analgesia

Adipocyte Browning & Mitochondrial Biogenesis vs. D-Pinitol

Ononitol monohydrate (OMH) promotes a brown fat-like phenotype in maturing adipocytes, a mechanism distinct from the primary insulin-regulating activity of its close analog D-pinitol [1][2].

Adipocyte Browning vs. D-Pinitol
Class-level
OMH upregulated PRDM16, PGC-1α, UCP-1 in 3T3-L1; D-pinitol primarily linked to insulin regulation
Supports adipocyte browning pathway interpretation
mRNA expression; distinct mechanism from D-pinitol
Metabolic Syndrome Mitochondrial Biogenesis Adipocyte Browning

D-Pinitol Biosynthetic Intermediate in Legumes

Ononitol is not merely an end-product but a key intermediate in the biosynthesis of D-pinitol, a major osmoprotectant in legumes. This pathway is distinct from other methyl-inositol pathways and confers specific stress-tolerance properties [1].

D-Pinitol Biosynthetic Intermediate
Class-level
D-ononitol → D-pinitol via OEPA/OEPB epimerases (NAD+/NADPH-dependent); heterologous expression confirmed pathway
Supports plant stress tolerance and osmoprotection studies
Recombinant enzymes; tobacco expression system
Plant Metabolism Osmoprotection Biosynthesis

Ononitol, (+)-: Validated Research Applications


Colorectal Cancer: COX-2/PGE-2-Mediated Apoptosis

Ononitol is a potent inducer of apoptosis in HT-115 colorectal cancer cells with an IC50 of 1.5 µM at 48 h. This application is validated for studies targeting the COX-2/PGE-2 inflammatory axis in colorectal tumorigenesis [4].

Liver Disease and Hepatoprotection Studies

As demonstrated in an in vivo rat model, ononitol at 20 mg/kg provides hepatoprotection comparable to the standard drug silymarin against CCl4-induced injury. This makes it a valuable reference compound for evaluating natural hepatoprotective agents [4].

Inflammation and Autoimmune Disease Models

With documented efficacy in reducing edema (up to 61.06%) and arthritis (53.64% inhibition) in rodent models, ononitol is a robust tool for pre-clinical research on acute and chronic inflammation [4].

Adipocyte Browning & Mitochondrial Biogenesis

Ononitol is a specialized reagent for upregulating key browning genes (PRDM16, UCP-1) and enhancing mitochondrial biogenesis in adipocytes, offering a distinct mechanism of action compared to other inositols used for insulin regulation [4].

Application
Selection Property
Validation Focus
Colorectal cancer cell-model studies
COX-2/PGE-2 pathway-responsive apoptosis
Cell viability and apoptosis endpoint reproducibility
Hepatotoxicity model studies
Hepatoprotective endpoint response context
Serum transaminase and antioxidant enzyme monitoring
Inflammation model studies
Multi-model anti-inflammatory response profile
Edema and granuloma inhibition endpoints
Adipocyte browning and mitochondrial biogenesis
PRDM16/UCP-1 pathway upregulation
Browning gene expression and metabolic endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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